molecular formula C22H18F3N5O B605168 N-(1-((5-氰基吡啶-2-基)甲基)-1H-吡唑-3-基)-2-(4-(1-(三氟甲基)环丙基)苯基)乙酰胺 CAS No. 1838651-58-3

N-(1-((5-氰基吡啶-2-基)甲基)-1H-吡唑-3-基)-2-(4-(1-(三氟甲基)环丙基)苯基)乙酰胺

货号 B605168
CAS 编号: 1838651-58-3
分子量: 425.4152
InChI 键: LSYANGLAZUZYFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide” is a synthetic compound with the CAS Number: 1838651-58-3 . It has a molecular weight of 425.41 . The compound is solid in physical form and is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31) . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.41 g/mol . It has a topological polar surface area of 92.8 Ų . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 415.12560926 g/mol .

科学研究应用

Epilepsy Treatment

ACT-709478 is under investigation for its potential use in treating epilepsy . It is a potent, selective, orally-active, and brain-penetrating T-type calcium channel blocker . Increased activity of T-type Ca2+ channels is linked to idiopathic generalized epilepsies, thus blocking these channels may be a new treatment option .

Photosensitive Epilepsy

The compound is being studied for its effects on patients with photosensitive epilepsy . The main objective of the study is to assess the effect of ACT-709478 in male and female subjects with photosensitive epilepsy following single-dose administration .

Pharmacokinetics and Pharmacodynamics

ACT-709478 has been studied for its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the biochemical and physiological effects of the drug and its mechanism of action) . The maximum plasma concentration was reached within 3 to 4 hours (≤60 mg) and within 20 to 28 hours (>60 mg), and across all dose levels the terminal half-life ranged from 36 to 43 hours .

Safety and Tolerability

The safety and tolerability of ACT-709478 have been evaluated in healthy subjects . All adverse events were transient and of mild or moderate intensity. No treatment-related effects on vital signs, clinical laboratory, telemetry, or electrocardiography were detected .

Effect of Food on Drug Absorption

The effect of food on the absorption of ACT-709478 has been studied . A 1.6-fold increase in maximum plasma concentration and no change in the area under the plasma concentration-time curve was observed in fed compared to fasted conditions .

Saliva Concentration Correlation

A significant correlation between plasma and saliva concentrations of ACT-709478 was established using linear regression . This could potentially allow for non-invasive monitoring of drug levels in the body.

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

未来方向

The compound was designated as an orphan medicine for the treatment of epileptic encephalopathy with continuous spike-and-wave during sleep in the European Union on 10 December 2021 . This suggests that the compound may have potential therapeutic applications in the treatment of this condition.

作用机制

Target of Action

ACT-709478 primarily targets T-type voltage-gated calcium channels (Cav3.1, Cav3.2, Cav3.3) . These channels play a crucial role in various physiological processes, including neuronal excitability and synaptic transmission .

Mode of Action

As a selective T-type calcium channel blocker, ACT-709478 inhibits the function of these channels . By blocking these channels, the compound can modulate the flow of calcium ions, which are essential for signal transduction in neurons .

Biochemical Pathways

These channels are involved in various physiological processes, including neuronal excitability and synaptic transmission . By blocking these channels, ACT-709478 could potentially alter these processes, leading to its therapeutic effects.

Pharmacokinetics

ACT-709478 exhibits good pharmacokinetic properties. The maximum plasma concentration (Cmax) is reached within 3 to 4 hours for doses up to 60 mg, and within 20 to 28 hours for doses above 60 mg . The terminal half-life ranges from 36 to 43 hours across all dose levels . These properties suggest that ACT-709478 has a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Result of Action

The molecular and cellular effects of ACT-709478’s action are primarily related to its inhibition of T-type calcium channels. By blocking these channels, ACT-709478 can modulate the flow of calcium ions, which are essential for signal transduction in neurons . This could potentially lead to a decrease in neuronal excitability, which is often elevated in conditions like epilepsy .

Action Environment

The action, efficacy, and stability of ACT-709478 can be influenced by various environmental factors. For instance, food intake can affect the drug’s pharmacokinetics, with a 1.6-fold increase in Cmax observed in fed compared to fasted conditions . Furthermore, the compound’s action may also be influenced by factors such as the patient’s health status, genetic factors, and concomitant medications .

属性

IUPAC Name

N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYANGLAZUZYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide

CAS RN

1838651-58-3
Record name ACT-709478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-709478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apinocaltamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。